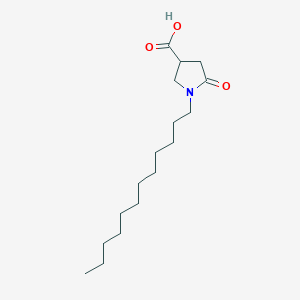

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid

Description

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C17H31NO3 and a molecular weight of 297.43 g/mol . This compound appears as a white crystalline solid and is soluble in some organic solvents such as dichloromethane and alcohols, but it is insoluble in water .

Properties

IUPAC Name |

1-dodecyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19/h15H,2-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQTZHTYSHEJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871945 | |

| Record name | 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-21-4 | |

| Record name | 1-Dodecyl-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10054-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Transesterification and Amidation Strategies

Industrial-scale synthesis of 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid often leverages transesterification or ester-amide exchange reactions. According to the patent US8288583B2, carboxylic acid derivatives like this compound are synthesized via titanium- or zirconium-catalyzed transesterification of methyl or ethyl esters with dodecylamine. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alkoxy group of the ester is replaced by the dodecyl amine moiety.

A representative reaction involves methyl 5-oxopyrrolidine-3-carboxylate and dodecylamine in the presence of tetraisopropyl titanate (TYZOR® TPT) as a catalyst. The reaction is typically conducted at 80–120°C under inert conditions, achieving yields >85% after 4–6 hours. The stoichiometric ratio of amine to ester is critical, with a 1.2:1 molar excess of dodecylamine recommended to drive the reaction to completion.

Direct Carboxylic Acid Functionalization

An alternative route involves the direct alkylation of 5-oxopyrrolidine-3-carboxylic acid with 1-dodecyl bromide. This method, described in academic theses, employs phase-transfer catalysis (PTC) in biphasic systems (e.g., water/toluene) using tetrabutylammonium bromide (TBAB) as the catalyst. The reaction proceeds via an SN2 mechanism, with the carboxylate anion attacking the electrophilic dodecyl bromide. Yields range from 70–78%, with residual dodecyl bromide requiring careful purification.

Catalyst Systems and Optimization

Titanium-Based Catalysts

Tetraisopropyl titanate (TYZOR® TPT) is the most widely used catalyst for transesterification, offering high activity and selectivity. The patent US8288583B2 highlights its role in minimizing side reactions such as oligomerization of the pyrrolidone ring. Catalyst loading is typically 0.5–2.0 mol%, with higher concentrations accelerating reaction rates but complicating post-reaction removal.

Table 1: Catalyst Performance in Transesterification

Superabsorbent-Assisted Catalyst Removal

A key innovation in US8288583B2 involves using crosslinked polyacrylic acid superabsorbents (e.g., Cabloc CTF®) to hydrolyze and immobilize residual titanium catalysts. Post-reaction, the mixture is filtered through a Seitz T500 filter (pore size 3–8 μm) under ≤2 bar pressure, reducing titanium content to <5 ppm. This method eliminates energy-intensive centrifugation and reduces water usage by 40% compared to aqueous extraction.

Purification and Analytical Characterization

Pressure Filtration and Drying

Crude product purification involves sequential steps:

Analytical Metrics

Table 2: Purification Outcomes Using Superabsorbents

| Superabsorbent | Particle Size (μm) | Ti Residue (ppm) | Water Content (%) |

|---|---|---|---|

| Cabloc CTF® | 50–200 | 3.2 | 0.03 |

| Favor Pac 300® | 150–860 | 4.8 | 0.04 |

Applications in Advanced Synthesis

Micellar Catalysis

The compound’s amphiphilic structure enables its use in aqueous micellar systems for Suzuki-Miyaura couplings. As reported in a University of Bologna study, this compound forms stable micelles that solubilize arylboronic acids and Pd catalysts, facilitating biphasic reactions with yields up to 92%.

Chemical Reactions Analysis

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Esterification: It can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like sulfuric acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

- This compound, compound with 2,2’,2’'-nitrilotriethanol

- 12-Hydroxy-5-oxotetrahydrofuro[3,4-b]pyrrol-3-ylcarboxylic acid

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific dodecyl chain and oxopyrrolidine structure, which confer distinct chemical and biological properties .

Biological Activity

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (1-Dodecyl-5-OPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by a five-membered nitrogen-containing heterocycle with a long alkyl chain. This structural configuration contributes to its unique chemical properties and biological activities. The compound's functional groups, including a carboxylic acid and a ketone, enable it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Anticancer Activity

Research has demonstrated that derivatives of 1-Dodecyl-5-OPCA exhibit notable anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells have shown that certain derivatives significantly reduce cell viability. For instance, compounds bearing specific substitutions have been reported to decrease A549 cell viability by up to 67% compared to untreated controls .

Table 1: Anticancer Activity of 1-Dodecyl-5-OPCA Derivatives

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| 1-Dodecyl-5-OPCA (R = H) | 63.4 | < 0.05 |

| 3,5-Dichloro derivative | 21.2 | < 0.0001 |

| Ester derivative | 71.3 | Not significant |

These findings suggest that modifications at various positions of the core structure can enhance anticancer efficacy, indicating the potential for developing new therapeutic agents targeting cancer.

Antimicrobial Activity

In addition to anticancer effects, derivatives of 1-Dodecyl-5-OPCA have been evaluated for their antimicrobial properties against multidrug-resistant pathogens. Some compounds demonstrated activity against Gram-positive bacteria and drug-resistant fungi, although others showed limited effectiveness (MIC > 128 µg/mL) .

Table 2: Antimicrobial Activity Screening Results

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | >128 |

| Compound B | Klebsiella pneumoniae | >128 |

| Compound C | Pseudomonas aeruginosa | >128 |

These results highlight the need for further optimization of the chemical structure to enhance antimicrobial efficacy.

The biological activity of 1-Dodecyl-5-OPCA is believed to stem from its ability to interact with specific molecular targets within cells. The long alkyl chain allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and function. The carboxylic acid and ketone groups can engage in hydrogen bonding with proteins and enzymes, influencing their activity.

Case Studies

- Anticancer Study on A549 Cells : A study conducted on various derivatives of 1-Dodecyl-5-OPCA revealed that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin . The structure-dependent nature of these compounds underscores the importance of molecular modifications in drug design.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against clinically relevant pathogens. While some derivatives showed promise, others lacked sufficient activity, indicating that further structural modifications are necessary for effective antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid?

The compound is synthesized via multi-step pathways involving cyclization and alkylation. A common approach starts with itaconic acid, which undergoes cyclization to form the pyrrolidinone ring. Subsequent alkylation with dodecyl bromide introduces the hydrophobic chain. Parallel solution-phase synthesis methods (e.g., amidation or esterification of intermediates like 6-(5-oxopyrrolidin-3-yl)pyrimidine-5-carboxylic acids) can optimize yield and scalability . Purification typically involves recrystallization or column chromatography, with reaction progress monitored via TLC or HPLC.

Q. How can researchers characterize the structural and purity aspects of this compound?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : Key signals include the carbonyl resonance (~170-175 ppm in NMR) and the dodecyl chain protons (δ 0.8-1.5 ppm in NMR).

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyrrolidinone ring and carboxylic acid group .

- Elemental analysis : Validates molecular formula (CHNO) and purity (>95%) .

- Melting point : Reported as 39°C, with deviations indicating impurities .

Q. What functional group transformations are feasible for this compound?

The carboxylic acid group enables derivatization via:

- Esterification : React with methanol/HSO to form methyl esters for improved lipid solubility .

- Amidation : Couple with amines (e.g., benzylamine) using carbodiimide crosslinkers (EDC/HOBt) to generate bioactive analogs .

- Salt formation : Neutralize with bases like 2,2',2''-nitrilotriethanol to enhance solubility for in vitro assays .

Advanced Research Questions

Q. What challenges arise in achieving diastereoselective synthesis of derivatives?

Steric hindrance from the dodecyl chain and the planar pyrrolidinone ring complicates stereochemical control. Strategies include:

- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor specific diastereomers .

- Parallel synthesis : Screen reaction conditions (solvent polarity, temperature) to optimize selectivity, as demonstrated in the synthesis of 3-aryl-5-oxopyrrolidine-2-carboxylates .

- Computational modeling : Predict transition states using DFT calculations to guide synthetic design .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to enzymes like prolyl oligopeptidase (POP) or hydrolases, leveraging the pyrrolidinone scaffold’s affinity for catalytic sites.

- QSAR studies : Correlate substituent effects (e.g., chain length, stereochemistry) with activity data to prioritize derivatives for synthesis .

- MD simulations : Assess stability in lipid bilayers, exploiting the dodecyl chain’s amphiphilic properties for membrane-targeted applications .

Q. What in vivo models are appropriate for studying its biological activity?

- Dermal studies : Evaluate humectant properties (linked to its INCI function) using murine skin barrier models, measuring transepidermal water loss .

- Neuropharmacology : Test cognitive effects in rodent models of neurodegenerative diseases, given structural similarities to POP inhibitors .

- Toxicology : Assess metabolic stability in liver microsomes and cytotoxicity in primary hepatocytes to establish safety profiles .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

Variations in melting points (e.g., 39°C vs. unlisted values in other sources) may stem from polymorphic forms or impurities. Validate via:

- DSC/TGA : Differentiate polymorphs by thermal behavior.

- HPLC-MS : Confirm purity and rule out byproducts .

- Interlaboratory replication : Cross-validate results using standardized protocols (e.g., ICH guidelines) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.